N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate

説明

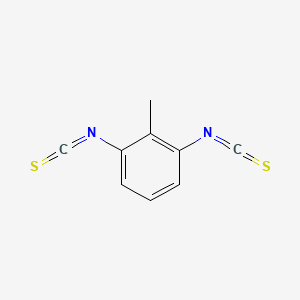

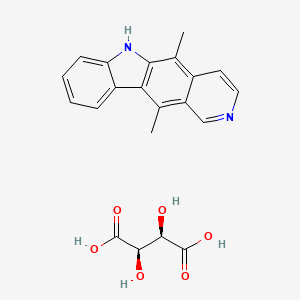

N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate, also known as this compound, is a useful research compound. Its molecular formula is C16H18N6O6 and its molecular weight is 390.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 340005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

SANPAH primarily targets primary amino groups (-NH2) in proteins . It is commonly used for the covalent conjugation of biomolecules to structures like polyacrylamide (PAA)^ .

Mode of Action

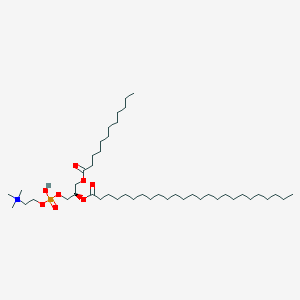

SANPAH contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide . The NHS ester reacts efficiently with primary amino groups (-NH2) in pH 7–9 buffers to form stable amide bonds . When exposed to UV light, nitrophenyl azides form a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) .

Biochemical Pathways

It’s known that sanpah is used in the study of cell-extracellular matrix (ecm) mechanical interactions , which involve a variety of biochemical pathways. These pathways play crucial roles in maintaining cellular homeostasis and detoxifying harmful compounds .

Pharmacokinetics

It’s known that sanpah is water-soluble , which could potentially influence its bioavailability.

Result of Action

SANPAH is used to study cell-ECM mechanical interactions . These interactions have substantial effects on cellular physiology, especially if contractile cells such as cardiomyocytes are cultured . The use of SANPAH in polyacrylamide (PA) gels has been shown to influence the behavior of cells like MCF7 and MCF10A .

Action Environment

The environment can significantly influence the action of SANPAH. For instance, the mechanical properties of the cell surroundings, such as substrate rigidity, can act as a modulator for cell biophysical parameters . Furthermore, the solubility of SANPAH can be affected by the aqueous environment .

生化学分析

Biochemical Properties

N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate plays a crucial role in biochemical reactions due to its dual reactivity. The NHS ester reacts efficiently with primary amino groups (-NH2) in proteins and other biomolecules, forming stable amide bonds . Upon exposure to UV light, the nitrophenyl azide group forms a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with nucleophiles . This compound is particularly useful for cell-surface protein crosslinking and possesses charged groups for water solubility .

Cellular Effects

N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate influences various cellular processes by crosslinking cell-surface proteins. This crosslinking can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used to enhance fibroblast attachment on chitosan substrates, indicating its role in cell adhesion and proliferation . Additionally, it has been employed in studies to analyze the mechanobiology of collective cell migration .

Molecular Mechanism

The molecular mechanism of N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate involves its dual reactivity. The NHS ester forms stable amide bonds with primary amino groups, while the nitrophenyl azide group, upon UV activation, forms a nitrene group that can react with various biomolecules . This dual reactivity allows for precise and efficient crosslinking of proteins and other biomolecules, facilitating the study of protein-protein interactions and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate can change over time. The compound is stable when stored at -20°C, protected from light and moisture . Repeated opening and closing of the vial can lead to loss of reagent reactivity and contamination . The pre-aliquoted format of this compound helps prevent these issues, ensuring consistent results in experiments .

Dosage Effects in Animal Models

The effects of N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate vary with different dosages in animal models. While specific dosage studies are limited, it is essential to consider potential toxic or adverse effects at high doses. Careful optimization of dosage is crucial to achieve the desired effects without causing harm to the animal models .

Metabolic Pathways

N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate is involved in metabolic pathways that include interactions with primary amino groups in proteins and other biomolecules . The formation of stable amide bonds and nitrene groups upon UV activation allows for efficient crosslinking and modification of biomolecules, facilitating various biochemical studies .

Transport and Distribution

Within cells and tissues, N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate is transported and distributed based on its interactions with amino groups and nucleophiles . The compound’s water solubility and charged groups enable efficient transport and localization within the cellular environment .

Subcellular Localization

The subcellular localization of N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate is influenced by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its crosslinking and labeling effects .

特性

IUPAC Name |

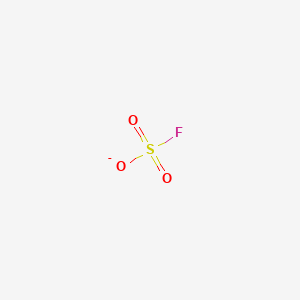

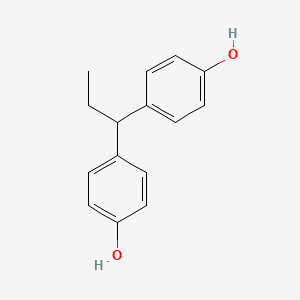

(2,5-dioxopyrrolidin-1-yl) 6-(4-azido-2-nitroanilino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O6/c17-20-19-11-5-6-12(13(10-11)22(26)27)18-9-3-1-2-4-16(25)28-21-14(23)7-8-15(21)24/h5-6,10,18H,1-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXDNMNOQDVTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214531 | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown or light orange powder; [Sigma-Aldrich MSDS] | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64309-05-3 | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064309053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64309-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sulfo-SANPAH is a heterobifunctional crosslinker that reacts with primary amines. It contains an NHS ester that reacts with primary amines, typically lysine residues on proteins, forming stable amide bonds [, , ]. The other end of the molecule contains a photoactivatable azido group. Upon UV irradiation, the azido group forms a highly reactive nitrene intermediate, which can then react with nearby molecules, forming covalent bonds. This allows for the crosslinking of two molecules, such as a protein and a ligand [, , , ].

A: Sulfo-SANPAH's crosslinking ability makes it a powerful tool for studying protein-protein interactions [], identifying receptor-ligand complexes [, , , , , , ], and immobilizing biomolecules on surfaces [, , , , , ]. This is particularly useful for studying membrane-bound receptors and their interactions with ligands, as it allows for the identification of the receptor binding subunit and the investigation of downstream signaling events [, , , ].

A: Sulfo-SANPAH consists of a hexanoate spacer arm linking an NHS ester to a photoactivatable aryl azide group. The NHS ester provides selective reactivity towards primary amines, while the spacer arm allows for flexibility and distance between the crosslinked molecules. The photoactivatable azide group enables controlled crosslinking upon UV irradiation, minimizing non-specific reactions [, , , ].

A: Sulfo-SANPAH has been successfully used to functionalize various materials, including polyethylene glycol modified polyurethane [], chitosan [], polydimethylsiloxane (PDMS) [], and polyacrylamide hydrogels [, , ].

ANone: Sulfo-SANPAH offers several advantages for surface modification:

- Efficiency: It readily reacts with primary amines, leading to efficient biomolecule conjugation [, , ].

- Versatility: It can be used to immobilize various biomolecules, including peptides, proteins, and antibodies, on diverse material surfaces [, , , , , ].

- Spatial Control: The photo-activation step allows for localized crosslinking, enabling patterned surface functionalization [].

ANone: While generally effective, Sulfo-SANPAH has some limitations:

- Hydrolysis: The NHS ester is susceptible to hydrolysis, particularly in aqueous solutions. Therefore, fresh preparation and immediate use are recommended [, , ].

- Non-Specific Reactions: Although minimized by UV activation, the reactive nitrene intermediate can react with other molecules besides the target, leading to some degree of non-specific crosslinking [, ].

A: Sulfo-SANPAH primarily acts as a crosslinking agent and does not exhibit catalytic properties. Its function relies on its chemical reactivity to form covalent bonds between molecules rather than catalyzing a chemical reaction [, , ].

ANone: The provided abstracts do not mention specific computational studies or QSAR models for Sulfo-SANPAH.

ANone: Yes, computational modeling could provide valuable insights into:

- Reaction Mechanisms: Understanding the detailed mechanism of NHS ester hydrolysis and nitrene formation upon UV irradiation [].

- Crosslinking Efficiency: Simulating different crosslinking scenarios to optimize reaction conditions and minimize non-specific reactions [, ].

- Biomolecule Orientation: Predicting the optimal orientation of immobilized biomolecules for enhanced activity and accessibility [, ].

ANone: Although the abstracts don't directly explore SAR for Sulfo-SANPAH, they provide insights into how structural features affect its function:

- Spacer Arm Length: The length of the spacer arm can influence the efficiency of crosslinking by affecting the accessibility of the reactive groups [, , ].

- Photoactivatable Group: Different photoactivatable groups could be explored to optimize crosslinking efficiency and minimize non-specific reactions [, ].

A: Sulfo-SANPAH is known to be susceptible to hydrolysis, especially in aqueous solutions [, , ].

ANone: Several strategies can be employed:

- Lyophilization: Storing Sulfo-SANPAH in a lyophilized form can significantly enhance its shelf life [].

- Dry Solvents: Reconstituting and using Sulfo-SANPAH in anhydrous organic solvents can minimize hydrolysis [, ].

- Controlled Storage: Storing Sulfo-SANPAH at low temperatures (-20°C) can further improve its stability [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine](/img/structure/B1228816.png)

![5-(4-fluorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1228828.png)